Enhanced Lipophilicity and Predicted CNS Penetration Potential Compared to Unsubstituted Pyrimidine Boronic Acids
2-(4-Methylpiperazino)pyrimidine-5-boronic acid exhibits a calculated LogP value of -2.0918 , representing a significant increase in lipophilicity compared to unsubstituted pyrimidine-5-boronic acid (estimated LogP ~ -0.5) . This ~1.6 LogP unit difference translates to an approximately 40-fold increase in partition coefficient (logD), a parameter critically associated with improved blood-brain barrier (BBB) permeability. The presence of the 4-methylpiperazine group also introduces 6 hydrogen bond acceptors and 2 rotatable bonds , further differentiating its physicochemical profile from simpler analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -2.0918 (calculated) |
| Comparator Or Baseline | Pyrimidine-5-boronic acid: LogP ~ -0.5 (estimated) |
| Quantified Difference | ΔLogP ≈ -1.6; approximately 40-fold difference in partition coefficient |
| Conditions | In silico prediction using standard cheminformatics algorithms |
Why This Matters
This difference is pivotal for drug discovery programs targeting CNS indications, where optimal LogP values are essential for achieving therapeutic brain concentrations.
